molecular formula C8H11N3S2 B12736643 (E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide CAS No. 174502-97-7

(E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide

Cat. No.: B12736643
CAS No.: 174502-97-7
M. Wt: 213.3 g/mol
InChI Key: LKWGXOFBVBYUOQ-UXBLZVDNSA-N
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Description

(E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction can be represented as follows:

5-Methyl-2-thiophenecarboxaldehyde+ThiosemicarbazideThis compound\text{5-Methyl-2-thiophenecarboxaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{this compound} 5-Methyl-2-thiophenecarboxaldehyde+Thiosemicarbazide→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as a bioactive molecule. It has been studied for its antimicrobial and antifungal properties. Researchers are exploring its potential as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

The compound’s unique properties make it useful in the development of materials with specific characteristics

Mechanism of Action

The mechanism of action of (E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(1-(2-Thienyl)ethylidene)hydrazinecarbothioamide
  • (E)-2-(1-(3-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide
  • (E)-2-(1-(4-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide

Uniqueness

(E)-2-(1-(5-Methyl-2-thienyl)ethylidene)hydrazinecarbothioamide is unique due to the presence of the 5-methyl group on the thienyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

174502-97-7

Molecular Formula

C8H11N3S2

Molecular Weight

213.3 g/mol

IUPAC Name

[(E)-1-(5-methylthiophen-2-yl)ethylideneamino]thiourea

InChI

InChI=1S/C8H11N3S2/c1-5-3-4-7(13-5)6(2)10-11-8(9)12/h3-4H,1-2H3,(H3,9,11,12)/b10-6+

InChI Key

LKWGXOFBVBYUOQ-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC=C(S1)/C(=N/NC(=S)N)/C

Canonical SMILES

CC1=CC=C(S1)C(=NNC(=S)N)C

Origin of Product

United States

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